

Spectroscopic Characterization of 4-Bromo-2-(5-isoxazolyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2-(5-isoxazolyl)phenol**

Cat. No.: **B1331668**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound **4-Bromo-2-(5-isoxazolyl)phenol**. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of its constituent chemical moieties: a 4-bromophenol unit and a 5-substituted isoxazole ring. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Bromo-2-(5-isoxazolyl)phenol**. These predictions are derived from established principles of spectroscopy and by analogy with structurally related compounds.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Notes |
|-------------------------------------|--------------|-------------|---------------|--|
| ~10.5 - 11.5 | br s | 1H | Phenolic -OH | Chemical shift is concentration-dependent and the peak may be broad. |
| ~8.6 | d | 1H | Isoxazole H-3 | Doublet, coupled to H-4. |
| ~7.8 | d | 1H | Aromatic H-3 | Doublet, coupled to H-5. |
| ~7.6 | dd | 1H | Aromatic H-5 | Doublet of doublets, coupled to H-3 and H-6. |
| ~7.1 | d | 1H | Aromatic H-6 | Doublet, coupled to H-5. |
| ~7.0 | d | 1H | Isoxazole H-4 | Doublet, coupled to H-3. |

Table 2: Predicted ^{13}C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ , ppm) | Assignment | Notes |
|----------------------------------|-----------------------------|-------|
| ~170 | Isoxazole C-5 | |
| ~155 | Aromatic C-1 (C-OH) | |
| ~150 | Isoxazole C-3 | |
| ~135 | Aromatic C-5 | |
| ~132 | Aromatic C-3 | |
| ~125 | Aromatic C-2 (C-isoxazolyl) | |
| ~120 | Aromatic C-6 | |
| ~115 | Aromatic C-4 (C-Br) | |
| ~100 | Isoxazole C-4 | |

Table 3: Predicted IR Absorption Data

Sample Preparation: KBr Pellet

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|------------------|------------------------------------|
| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3150 - 3000 | Medium | Aromatic and Isoxazole C-H stretch |
| 1620 - 1580 | Medium | C=N stretch (isoxazole) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1450 - 1350 | Medium | C-H bend |
| 1300 - 1200 | Strong | C-O stretch (phenol) |
| 1100 - 1000 | Medium | C-Br stretch |
| 950 - 850 | Medium | Isoxazole ring vibrations |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |
|---------|--------------------|--|
| 241/239 | High | [M] ⁺ (Molecular ion) |
| 212/210 | Medium | [M - CHO] ⁺ |
| 184/182 | Medium | [M - C ₂ H ₂ O] ⁺ |
| 156/154 | Medium | [C ₆ H ₃ BrO] ⁺ |
| 133 | Medium | [M - Br - CO] ⁺ |
| 104 | Medium | [C ₇ H ₄ O] ⁺ |
| 79/81 | High | [Br] ⁺ |
| 75 | Medium | [C ₆ H ₃] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for obtaining high-quality spectral data for **4-Bromo-2-(5-isoxazolyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2-(5-isoxazolyl)phenol** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
 - A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
 - Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **4-Bromo-2-(5-isoxazolyl)phenol** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-transform infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

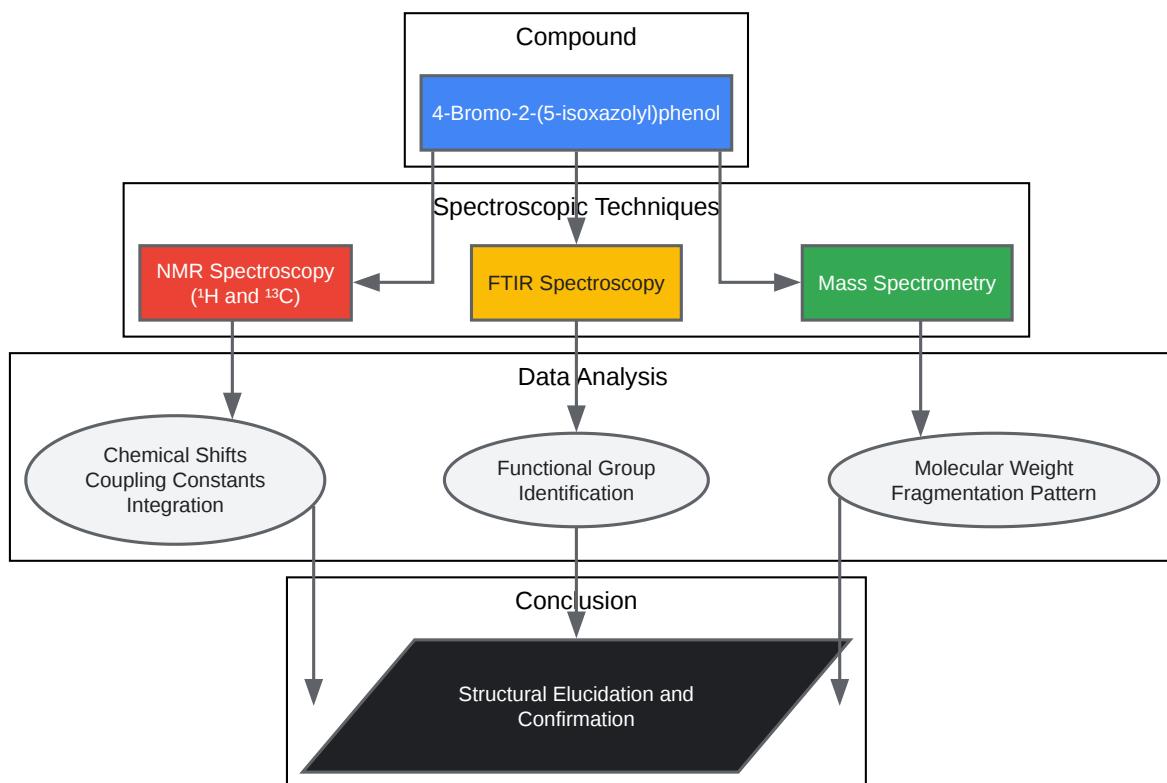
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for injection if using a liquid chromatography-mass spectrometry (LC-MS) system.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis.
- Data Acquisition:
 - Acquire a mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - In EI mode, use a standard electron energy of 70 eV to induce fragmentation.
 - The resulting mass spectrum will show the molecular ion peak and various fragment ions, which can be used to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-Bromo-2-(5-isoxazolyl)phenol**.

Workflow for Spectroscopic Characterization

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Caption: Logical workflow for the spectroscopic analysis of **4-Bromo-2-(5-isoxazolyl)phenol**.

- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-2-(5-isoxazolyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331668#spectral-data-for-4-bromo-2-5-isoxazolyl-phenol-nmr-ir-ms>

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